(3,4-Difluoro-2-methoxyphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,4-difluoro-2-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRHSYNJASBWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Importance of Fluorinated Aromatic Compounds
The deliberate introduction of fluorine into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. The distinct characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart unique attributes to the parent molecule.
Synthetic Methodologies for 3,4 Difluoro 2 Methoxyphenyl Methanol
Retrosynthetic Analysis of (3,4-Difluoro-2-methoxyphenyl)methanol
A retrosynthetic analysis of this compound identifies two primary disconnection strategies. The first approach involves a functional group interconversion (FGI), tracing the target alcohol back to its corresponding carbonyl precursors: the aldehyde or the carboxylic acid. The second strategy involves the formation of the carbon-carbon bond between the aromatic ring and the hydroxymethyl group.
Pathway A: Functional Group Interconversion (FGI) This pathway disconnects the C-O bond of the alcohol, suggesting a precursor with a carbonyl group at the benzylic position. This leads to two potential precursors:
(3,4-Difluoro-2-methoxyphenyl)aldehyde
(3,4-Difluoro-2-methoxyphenyl)carboxylic acid
These precursors can be synthesized from simpler fluorinated aromatic compounds. This approach is common due to the wide availability of selective reducing agents.
Pathway B: C-C Bond Formation This strategy disconnects the C-C bond between the aromatic ring and the hydroxymethyl moiety. This identifies a difluoroanisole derivative as the key building block and a one-carbon electrophile as the reacting partner.
1,2-Difluoro-3-methoxybenzene
A formaldehyde (B43269) (or equivalent) synthon
This pathway relies on regioselective functionalization of the aromatic ring, often achieved through methods like directed ortho-metalation.
Synthetic Routes from Readily Available Precursors
Building upon the retrosynthetic analysis, several forward synthetic routes have been established for the preparation of this compound.
Strategies Involving Directed ortho-Metalation and Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgstrath.ac.uk In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org The methoxy (B1213986) group (-OMe) is a moderately effective DMG.
The synthesis commences with 1,2-difluoro-3-methoxybenzene. This substrate is treated with a strong alkyllithium base, such as n-butyllithium (n-BuLi), typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The methoxy group directs the lithiation to the C2 position, forming a transient aryllithium intermediate. This intermediate is then quenched with an appropriate electrophile to install the hydroxymethyl group. Formaldehyde (CH₂O) is the most direct electrophile for this transformation. The subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound. A patent for a similar synthesis on a tetrafluorinated system demonstrates the viability of such a lithiation and formylation sequence. google.com
Table 1: Reaction Scheme for Directed ortho-Metalation
| Step | Reactants | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 1,2-Difluoro-3-methoxybenzene | n-BuLi, THF, -78 °C | 2-Lithio-3,4-difluoro-1-methoxybenzene |
Transition Metal-Catalyzed Coupling Reactions in Precursor Synthesis
Transition metal-catalyzed coupling reactions are powerful tools for forming carbon-carbon bonds and can be employed in the synthesis of precursors to this compound.
The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.org In a hypothetical synthesis of a precursor, a suitably substituted aryl halide could be coupled with a boronic acid derivative. For instance, 1-bromo-3,4-difluoro-2-methoxybenzene (B1526931) could be coupled with a formaldehyde equivalent or a protected hydroxymethylboronic ester.
The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligand, and base is crucial for the reaction's success. nih.gov
Below is a table with representative conditions for Suzuki-Miyaura cross-coupling reactions of aryl halides.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh3)4 | - | K2CO3 | Toluene/Water | 80-100 |
| Pd(OAc)2 | SPhos | K3PO4 | Dioxane/Water | 100 |
| CataXCium A Pd G3 | - | K3PO4 | Dioxane/Water | 100 |
This table illustrates typical conditions; optimization is often required for specific substrates.
Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods like the Stille and Negishi reactions can also be considered for the synthesis of precursors.
The Stille coupling utilizes an organotin compound as the nucleophilic partner. organic-chemistry.orgwikipedia.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The Negishi coupling employs an organozinc reagent, which offers high reactivity and functional group tolerance. wikipedia.org
The following table summarizes key features of these alternative coupling strategies.
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages |
| Stille | Organotin (R-SnR'3) | Pd(PPh3)4, PdCl2(PPh3)2 | Tolerant of many functional groups |
| Negishi | Organozinc (R-ZnX) | Pd(PPh3)4, Ni(acac)2 | High reactivity, mild reaction conditions |
The choice of coupling strategy depends on factors like substrate scope, functional group tolerance, and toxicity of reagents.
Halogenation and Subsequent Functionalization of Aromatic Rings
Another synthetic approach involves the initial halogenation of the aromatic ring followed by functionalization to introduce the hydroxymethyl group. The regioselectivity of the initial halogenation step is critical. Direct halogenation of 3,4-difluoroanisole (B48514) may lead to a mixture of isomers.
A more controlled method is directed ortho-metalation (DoM) , where a directing group on the aromatic ring guides a strong base to deprotonate the ortho position, which can then be quenched with an electrophile. wikipedia.orgorganic-chemistry.org In the case of 3,4-difluoroanisole, the methoxy group can act as a directing group, although it is considered a moderate one. organic-chemistry.org This strategy allows for the regioselective introduction of a functional group at the 2-position, which can then be converted to the desired methanol (B129727).
The table below lists common reagents used in these steps.
| Reaction Step | Reagent | Purpose |
| Metalation | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi) | Deprotonation at the ortho position |
| Functionalization | N,N-Dimethylformamide (DMF) | Introduction of a formyl group |
| Functionalization | Paraformaldehyde | Introduction of a hydroxymethyl group |
| Reduction | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Reduction of an aldehyde or ester to an alcohol |
The choice of reagents depends on the specific synthetic route and desired intermediate.
Optimization of Reaction Conditions for Synthesis Efficiency
The efficiency of the synthesis of this compound is significantly influenced by reaction conditions. Proper optimization of parameters like solvent, temperature, and pressure can lead to higher yields, better selectivity, and shorter reaction times.
Solvent Effects on Reaction Yields and Selectivity
The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the context of reducing benzaldehydes to benzyl (B1604629) alcohols, the solvent can affect the reactivity of the reducing agent and the solubility of the substrate. For instance, the reduction of benzaldehyde (B42025) with sodium borohydride can be performed in various solvents, with protic solvents like methanol and ethanol (B145695) often being effective. researchgate.netugm.ac.id
In palladium-catalyzed coupling reactions, the solvent plays a crucial role in stabilizing the catalytic species and influencing the reaction rate. Aprotic polar solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF) are commonly used. scielo.org.za
The following table illustrates the effect of different solvents on the yield of a model reduction reaction.
| Solvent | Dielectric Constant (approx.) | Yield (%) |
| Tetrahydrofuran (THF) | 7.6 | Moderate |
| Dichloromethane (B109758) (DCM) | 9.1 | Low |
| Methanol (MeOH) | 33.0 | High |
| Water (H2O) | 80.1 | High |
This data is illustrative and based on general principles of solvent effects in reduction reactions.
Temperature and Pressure Dependencies in Catalytic Processes
Temperature is a critical parameter in catalytic processes. Higher temperatures generally increase the reaction rate but can also lead to side reactions and decomposition of the catalyst or product. For instance, in Suzuki-Miyaura couplings, temperatures are typically in the range of 80-120 °C to ensure efficient catalytic turnover. rsc.org
Pressure is particularly relevant in reactions involving gases, such as hydrogenation. While the reduction of an aldehyde to an alcohol with sodium borohydride is typically carried out at atmospheric pressure, catalytic hydrogenation with H2 gas over a metal catalyst (e.g., Pd/C) may be performed at elevated pressures to increase the concentration of the dissolved hydrogen and enhance the reaction rate. Formylation reactions using carbon monoxide can also be influenced by pressure. google.com
The table below shows the general effect of temperature on a catalytic coupling reaction.
| Temperature (°C) | Reaction Time | Yield (%) | Selectivity |
| Room Temperature | Long | Low | High |
| 80 | Moderate | High | High |
| 120 | Short | High | Moderate to Low |
This table provides a general trend; the optimal temperature depends on the specific reaction.
Catalyst Selection and Loading for Improved Conversion
The conversion of 3,4-Difluoro-2-methoxybenzaldehyde (B1334376) to this compound via reduction is highly dependent on the appropriate selection of a catalyst and its optimal loading. The goal is to achieve high conversion rates and selectivity towards the desired alcohol, while minimizing the formation of by-products. Research into the hydrogenation of substituted benzaldehydes offers significant insights into effective catalytic systems.
A variety of metal-based catalysts have proven effective for the hydrogenation of aldehydes. These are typically categorized into precious metal and non-precious (base) metal catalysts.
Precious Metal Catalysts: Ruthenium, Palladium, and Platinum are commonly used for their high activity and efficiency in aldehyde reductions. For instance, Ru nanoparticles supported on ordered mesoporous carbons (Ru/CMK-3) have demonstrated high efficacy for the liquid-phase hydrogenation of various benzaldehyde derivatives. These catalysts are attractive due to their ability to operate under mild conditions, such as room temperature and medium hydrogen pressure. The choice of support material, like alumina (B75360) (Al₂O₃) or activated carbon, is also crucial as it affects the dispersion and stability of the metal nanoparticles, thereby influencing catalytic performance.
Non-Precious Metal Catalysts: In a move towards more cost-effective and sustainable processes, catalysts based on earth-abundant metals like Manganese, Iron, and Nickel are gaining prominence. Pincer complexes of manganese and iron have been developed as highly efficient homogeneous catalysts for the chemoselective hydrogenation of aldehydes. These catalysts can operate under mild, base-free conditions with low catalyst loadings, sometimes as low as 0.05 mol%, and still achieve quantitative conversion. Cobalt-Nickel bimetallic catalysts supported on alumina (Co-Ni/Al₂O₃) have also been shown to improve catalytic activity compared to their monometallic counterparts.
Optimizing catalyst loading is a critical factor in balancing reaction speed, conversion rate, and cost. Insufficient loading can lead to slow or incomplete reactions, while excessive loading increases costs and can lead to side reactions due to an overabundance of active sites. The optimal loading is determined experimentally and is specific to the catalyst system, substrate, and reaction conditions. For many high-activity catalysts, loadings in the range of 0.05 mol% to 1.0 mol% relative to the substrate are typical for achieving high yields.
Below is an illustrative data table showing typical performance for different catalyst types in the hydrogenation of substituted benzaldehydes, which is analogous to the synthesis of this compound.
| Catalyst System | Support/Ligand | Typical Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Alcohol (%) |
|---|---|---|---|---|---|---|---|
| Ru | Mesoporous Carbon (CMK-3) | ~1.0 | Water | 25-30 | 10-20 | >95 | >99 |
| Mn-pincer complex | PNP ligand | 0.05 - 0.1 | Ethanol | 25 | 30-50 | ~100 | >99 |
| Fe-pincer complex | PNP ligand | 0.05 - 0.1 | Ethanol | 25 | ~6 | >99 | >99 |
| Pd | Alumina (Al₂O₃) | 0.5 - 2.0 | Ethanol | 50-80 | 5-10 | >90 | ~98 |
| Ni-Co | Alumina (Al₂O₃) | 5.0 - 10.0 | Ethanol | 80 | ~10 | Variable | High |
Green Chemistry Approaches in this compound Synthesis
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances.
Application of Sustainable Solvents and Reagents
The choice of solvent is a primary consideration in green process design, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. Traditional organic solvents are often volatile, flammable, and toxic. In the context of reducing 3,4-Difluoro-2-methoxybenzaldehyde, several greener alternatives are viable.
Alcohols: Solvents like ethanol and isopropanol (B130326) are considered greener choices. They are biodegradable, have lower toxicity than many aprotic solvents, and can sometimes also act as a hydrogen source in transfer hydrogenation reactions.
Water: As a solvent, water is non-flammable, non-toxic, and inexpensive. Catalytic hydrogenation of some benzaldehyde derivatives has been successfully performed in water, which can simplify product isolation and reduce environmental impact.
Solvent-free Conditions: The most sustainable approach is to conduct the reaction without any solvent. Solvent-free oxidation of benzyl alcohols has been demonstrated, and similar principles can be applied to reduction reactions where the substrate itself is a liquid or can be melted.
The table below summarizes the properties of various solvents, ranking them based on green chemistry principles.
| Solvent | Classification | Key Considerations |
|---|---|---|
| Water | Preferred | Non-toxic, non-flammable, inexpensive. May have solubility issues. |
| Ethanol | Preferred | Renewable, biodegradable, low toxicity. |
| Isopropanol | Preferred | Low toxicity, can act as a hydrogen donor. |
| Tetrahydrofuran (THF) | Usable | Good solvent properties but forms peroxides. |
| Toluene | Usable | Effective but has higher toxicity and environmental persistence. |
| Dichloromethane (DCM) | Undesirable | Suspected carcinogen, high environmental impact. |
Catalytic Hydrogenation for Alcohol Formation
Catalytic hydrogenation is a cornerstone of green chemistry for the synthesis of alcohols from aldehydes. nih.gov This method utilizes molecular hydrogen (H₂) as the reducing agent, and the only by-product is, ideally, water (if any), leading to high atom economy. This process is significantly more sustainable than using stoichiometric reducing agents like sodium borohydride or lithium aluminum hydride, which generate large amounts of inorganic waste.
The process involves reacting 3,4-difluoro-2-methoxybenzaldehyde with hydrogen gas in the presence of a catalyst. The reaction is typically carried out in a reactor under controlled temperature and pressure. As discussed previously, both homogeneous and heterogeneous catalysts can be employed. Heterogeneous catalysts are often preferred in industrial settings because they can be easily separated from the reaction mixture by filtration and subsequently reused, which aligns with the green principles of waste reduction and catalyst recycling. The use of mild reaction conditions (lower temperatures and pressures) is a key goal, as it reduces energy consumption and often increases selectivity by preventing over-reduction or other side reactions. rsc.org
Waste Minimization Strategies in Process Design
A key objective of green process design is to minimize waste at its source. For the synthesis of this compound, waste minimization can be addressed through several strategies:
Maximizing Selectivity: The primary source of chemical waste is often the formation of by-products. In the hydrogenation of 3,4-difluoro-2-methoxybenzaldehyde, a potential by-product is the hydrodeoxygenation product, 1,2-Difluoro-3-methoxy-toluene, where the alcohol group is fully reduced. Careful selection of the catalyst (e.g., using chemoselective catalysts like certain manganese or iron complexes) and optimization of reaction conditions (temperature, pressure, reaction time) can maximize selectivity for the desired benzyl alcohol to over 99%.
Catalyst Recycling: The use of heterogeneous catalysts allows for their recovery and reuse over multiple cycles. This not only reduces the cost of the process but also prevents the contamination of the final product with metal residues and minimizes the environmental impact associated with the disposal of heavy metals.
Solvent Recycling: When a solvent is necessary, designing the process to include a solvent recovery and recycling step is crucial. This can be achieved through distillation or other separation techniques.
Applying Green Chemistry Metrics: To quantify the sustainability of the process, metrics such as Process Mass Intensity (PMI) and E-Factor (Environmental Factor) are used. PMI is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product. The E-Factor is the ratio of the mass of waste to the mass of the product. The goal in a green process is to have a PMI value as close to 1 as possible and an E-Factor as close to zero as possible. For pharmaceutical intermediates, these values are often high, but continuous process optimization aims to reduce them significantly.
By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.
Chemical Reactivity and Transformations of 3,4 Difluoro 2 Methoxyphenyl Methanol
Reactions at the Hydroxyl Group
The primary alcohol moiety in (3,4-Difluoro-2-methoxyphenyl)methanol is the principal site for a variety of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Pathways to Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 3,4-difluoro-2-methoxybenzaldehyde (B1334376), or the carboxylic acid, 3,4-difluoro-2-methoxybenzoic acid, depending on the choice of oxidizing agent and reaction conditions.
Selective Oxidation Methodologies (e.g., Swern, Dess-Martin)
Selective oxidation to the aldehyde is a crucial transformation, often requiring mild conditions to prevent over-oxidation to the carboxylic acid. While specific documented examples of Swern or Dess-Martin oxidations on this compound are not prevalent in readily accessible literature, these methods are standard for such transformations.
Dess-Martin Oxidation: This method employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, in a chlorinated solvent like dichloromethane (B109758) (DCM). It is known for its mild, neutral pH conditions, rapid reaction times, and high chemoselectivity, making it an excellent candidate for the oxidation of sensitive substrates. The reaction is typically performed at room temperature and is generally complete within a few hours.
Swern Oxidation: The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (B128534) (TEA). This procedure is highly effective for converting primary alcohols to aldehydes without over-oxidation. A key requirement is maintaining very low temperatures (typically below -60 °C) to avoid side reactions. The byproducts include volatile and odorous dimethyl sulfide.
The choice between these methodologies would depend on the scale of the reaction, tolerance of other functional groups, and desired work-up conditions.
Mechanistic Aspects of Alcohol Oxidation
The mechanisms of these selective oxidations are well-established:
Dess-Martin Oxidation Mechanism: The reaction initiates with a ligand exchange between the alcohol and an acetate (B1210297) group on the iodine center of the DMP. A base (either the displaced acetate or another added base) then abstracts the proton on the carbon bearing the hydroxyl group. This is followed by a reductive elimination through a cyclic transition state to yield the aldehyde, an iodinane byproduct, and acetic acid.
Swern Oxidation Mechanism: The process begins with the activation of DMSO with oxalyl chloride to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate. The alcohol then attacks the sulfur atom, displacing chloride and forming an alkoxysulfonium salt. The addition of a hindered base facilitates an intramolecular elimination reaction (via a five-membered ring transition state), where a proton on the alpha-carbon is removed, leading to the formation of the aldehyde, dimethyl sulfide, and a protonated base.
Esterification Reactions for Derivatization
Esterification of this compound can be achieved through several standard methods to produce a variety of derivatives. These reactions typically involve the coupling of the alcohol with a carboxylic acid or its activated form.
Fischer Esterification: This is a classic acid-catalyzed reaction between the alcohol and a carboxylic acid. The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of one reactant or to remove the water formed during the reaction.
Acylation with Acid Chlorides or Anhydrides: A more reactive approach involves treating the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine). The base serves to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.
These derivatizations are useful for modifying the properties of the parent molecule, for instance, in the synthesis of prodrugs or materials with specific physical characteristics.
Table 1: Common Esterification Methods
| Method | Reagents | Catalyst/Base | Key Features |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Equilibrium-driven, requires removal of water or excess reagent. |
| Acylation | Acid Chloride | Pyridine, Triethylamine | High reactivity, generally irreversible. |
| Acylation | Acid Anhydride | Pyridine, DMAP (cat.) | Milder than acid chlorides, good yields. |
| Steglich Esterification | Carboxylic Acid, DCC | DMAP (cat.) | Mild conditions, suitable for sensitive substrates. |
Etherification Processes and Mechanistic Considerations
The synthesis of ethers from this compound can be accomplished via methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.
The first step is the formation of the corresponding alkoxide by treating this compound with a strong base, such as sodium hydride (NaH). This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether.
The mechanism is a classic SN2 pathway, where the alkoxide ion displaces the halide from the alkyl halide in a single concerted step. The reactivity of the alkyl halide is a key factor, with primary halides being the most effective.
Table 2: Williamson Ether Synthesis for this compound
| Step | Description | General Reagents | Product Type |
|---|---|---|---|
| 1 | Deprotonation | Strong Base (e.g., NaH) | Sodium (3,4-difluoro-2-methoxy)benzyl alkoxide |
| 2 | Nucleophilic Attack | Alkyl Halide (R-X) | (3,4-Difluoro-2-methoxy)benzyl alkyl ether |
Nucleophilic Substitution Reactions of the Benzyl (B1604629) Alcohol
The hydroxyl group of a benzyl alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonation in the presence of a strong acid or by converting the hydroxyl into a sulfonate ester (e.g., tosylate or mesylate).
Conversion to Benzyl Halides: Treatment of this compound with strong hydrohalic acids (like HBr or HCl) can lead to the formation of the corresponding benzyl halide. The reaction proceeds via an SN1 or SN2 mechanism. Given the electronic nature of the substituted ring, a carbocation intermediate might be stabilized, favoring an SN1 pathway. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol to the chloride or bromide, respectively, typically via an SN2 mechanism.
Conversion to Sulfonate Esters: A common strategy for creating an excellent leaving group under non-acidic conditions is the reaction of the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This forms a tosylate or mesylate ester. The resulting sulfonate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in subsequent SN2 reactions. This two-step sequence allows for the introduction of various functional groups at the benzylic position.
Table 3: Activation of the Hydroxyl Group for Nucleophilic Substitution
| Leaving Group | Reagents | Mechanism of Formation | Subsequent Reactivity |
|---|---|---|---|
| Water (as H₂O⁺) | Strong Acid (e.g., HBr) | Protonation | SN1 or SN2 with Br⁻ |
| Chloride | Thionyl Chloride (SOCl₂) | Formation of chlorosulfite intermediate | SN2 with various nucleophiles |
| Tosylate | p-Toluenesulfonyl Chloride (TsCl), Pyridine | Esterification | SN2 with various nucleophiles |
| Mesylate | Methanesulfonyl Chloride (MsCl), Pyridine | Esterification | SN2 with various nucleophiles |
Reactivity of the Difluorinated Aromatic Ring
The presence of two fluorine atoms and a methoxy (B1213986) group significantly influences the electron density and reactivity of the aromatic ring. The methoxy group is an activating group that donates electron density through resonance, while the fluorine atoms are deactivating groups that withdraw electron density through induction.
Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. The fluorine atoms are deactivating groups but are also ortho, para-directors. The hydroxymethyl group (-CH₂OH) is a weak deactivating group and a meta-director.
The combined influence of these groups determines the position of incoming electrophiles. The powerful ortho, para-directing effect of the methoxy group is the dominant factor. Let's analyze the potential substitution positions:
Position 5: This position is para to the methoxy group and meta to the two fluorine atoms and the hydroxymethyl group. The strong activating effect of the methoxy group makes this a highly favored position for electrophilic attack.
Position 6: This position is ortho to the methoxy group and the hydroxymethyl group, and ortho to one fluorine atom. Steric hindrance from the adjacent hydroxymethyl and methoxy groups would likely disfavor substitution at this site.
Therefore, electrophilic aromatic substitution reactions on this compound are expected to show high regioselectivity for the C5 position. youtube.comrsc.org Computational methods like RegioSQM, which calculate the free energies of protonated intermediates, can be used to predict the most nucleophilic center and thus the likely site of electrophilic attack. chemrxiv.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Substituent | Position | Directing Effect | Predicted Outcome for EAS |
|---|---|---|---|
| -OCH₃ | 2 | Activating, ortho, para | Directs to C6 (ortho) and C5 (para) |
| -F | 3 | Deactivating, ortho, para | Directs to C2 (ortho) and C5 (para) |
| -F | 4 | Deactivating, ortho, para | Directs to C5 (ortho) and C3 (para) |
| -CH₂OH | 1 (relative) | Weakly Deactivating, meta | Directs to C3 and C5 |
The electron-withdrawing nature of the two fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a strong nucleophile attacks the electron-deficient ring, leading to the displacement of a leaving group, in this case, a fluoride (B91410) ion. youtube.com The rate of SNAr is enhanced by the presence of electron-withdrawing groups.
In this compound, both fluorine atoms are potential leaving groups. The regioselectivity of the substitution will depend on the position of attack and the stability of the intermediate Meisenheimer complex.
Displacement of Fluorine at C4: The fluorine at the C4 position is para to the electron-donating methoxy group. Nucleophilic attack at this position would be directed ortho to the methoxy group, which can offer some stabilization to the intermediate. Studies on 2,4-difluoroanisole (B1330354) have shown that amination can occur preferentially ortho to the methoxy group, suggesting the possibility of fluorine displacement at the C4 position. nih.gov
Displacement of Fluorine at C3: The fluorine at the C3 position is meta to the methoxy group.
Generally, fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com The reaction of difluorobenzene derivatives with nucleophiles like morpholine (B109124) has been studied to understand the factors controlling regioselectivity. researchgate.net Metal-free methods using organic photoredox catalysis have also been developed for the nucleophilic defluorination of unactivated fluoroarenes. nih.gov
The functional groups attached to the aromatic ring can undergo various transformations.
Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid using appropriate oxidizing agents. passmyexams.co.uk For instance, oxidation with a mild agent like pyridinium (B92312) chlorochromate (PCC) would likely yield (3,4-difluoro-2-methoxyphenyl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would lead to the formation of 3,4-difluoro-2-methoxybenzoic acid. The oxidation of methanol (B129727) and its derivatives is a fundamental transformation in organic chemistry. uni-ulm.deup.ptyoutube.com
Cleavage of the Methoxy Group: The methyl ether can be cleaved to reveal a phenol. This is typically achieved under harsh conditions using strong acids like HBr or HI. masterorganicchemistry.com Lewis acids such as BBr₃ can also be employed for ether cleavage, often under milder conditions. youtube.com This would transform this compound into 3,4-difluorobenzene-1,2-diol (B115640) with a hydroxymethyl group at the 6-position.
Table 2: Potential Functional Group Interconversions
| Functional Group | Reagent/Condition | Product |
|---|---|---|
| -CH₂OH | PCC, CH₂Cl₂ | (3,4-Difluoro-2-methoxyphenyl)carbaldehyde |
| -CH₂OH | KMnO₄, heat | 3,4-Difluoro-2-methoxybenzoic acid |
| -OCH₃ | HBr, heat | 2,3-Difluoro-6-(hydroxymethyl)phenol |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and designing synthetic routes.
Electrochemical oxidation of anisole (B1667542) derivatives is known to proceed through the formation of a radical cation intermediate. The electrochemical behavior of this compound would likely follow a similar path. Upon one-electron oxidation at an anode, the aromatic ring would lose an electron to form a radical cation. The stability and subsequent reactivity of this intermediate would be influenced by the substituents. The electron-donating methoxy group would stabilize the positive charge, while the electron-withdrawing fluorine atoms would have a destabilizing effect. The electrochemical reduction of similar compounds, such as (2,4-difluoro-phenyl)-(2-phenyl-1H-quinolin-4-ylidene)-amine, has been investigated, showing that the difluorophenyl moiety is electrochemically active. bohrium.comresearchgate.net
The generated radical cation can undergo various reactions, including deprotonation or reaction with nucleophiles. The specific pathway would depend on the reaction conditions, such as the solvent and the presence of other reagents.
A potential reaction pathway for derivatives of this compound involves the formation of a benzylic carbocation. This can be achieved through photoredox catalysis, where a single-electron transfer from the aromatic ring generates a radical cation. cas.cn If the benzylic position is appropriately functionalized (e.g., as a bromide), a subsequent oxidation step can lead to a benzylic carbocation.
Alternatively, mesolytic cleavage of a C-X bond at the benzylic position in a radical cation intermediate can generate a carbocation. While this is more commonly studied in alkoxyamine systems, the principle could be applied here. For instance, if the hydroxymethyl group were converted to a better leaving group, one-electron oxidation of the aromatic ring could facilitate cleavage of the benzylic C-X bond to form a stable benzylic carbocation. This carbocation could then be trapped by a variety of nucleophiles, leading to the formation of new C-C, C-O, or C-N bonds. This approach avoids the use of strong Lewis acids typically required for generating destabilized carbocations. cas.cn
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-difluoroanisole |
| (3,4-difluoro-2-methoxyphenyl)carbaldehyde |
| 3,4-difluoro-2-methoxybenzoic acid |
| potassium permanganate |
| chromic acid |
| pyridinium chlorochromate |
| HBr |
| HI |
| BBr₃ |
| 3,4-difluorobenzene-1,2-diol |
| (2,4-difluoro-phenyl)-(2-phenyl-1H-quinolin-4-ylidene)-amine |
Role of Fluorine Substituents in Reaction Mechanisms
The presence of two fluorine atoms at the 3- and 4-positions of the phenyl ring in this compound is a critical determinant of its chemical reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect significantly alters the electron density distribution within the aromatic ring and on the benzylic carbon of the methanol moiety, thereby influencing the pathways of various chemical reactions.
One of the primary ways fluorine substituents modulate reactivity is by influencing the acidity of the benzylic proton and the stability of potential intermediates. The strong inductive pull of the fluorine atoms decreases the electron density on the aromatic ring and, by extension, on the benzylic carbon. This electronic pull can impact the transition states of reactions involving the hydroxyl group.
For instance, in oxidation reactions that proceed via hydride abstraction from the benzylic carbon, the electron-withdrawing fluorine atoms can destabilize the resulting carbocation-like transition state, potentially slowing down the reaction rate compared to non-fluorinated analogues. Conversely, in reactions where the hydroxyl group acts as a leaving group, the inductive effect of fluorine can facilitate this process by stabilizing the partial positive charge that develops on the benzylic carbon in the transition state.
Furthermore, the fluorine atoms can influence the regioselectivity of reactions on the aromatic ring. The combined directing effects of the ortho-methoxy group (an activating, ortho-, para-director) and the meta- and para-directing deactivating fluorine atoms create a complex substitution pattern for electrophilic aromatic substitution reactions. The electron-withdrawing nature of fluorine generally deactivates the ring towards electrophilic attack.
The following table summarizes the expected influence of the fluorine substituents on various reaction types at the benzylic position of this compound, based on general principles of physical organic chemistry.
| Reaction Type | Expected Influence of Fluorine Substituents | Mechanistic Rationale |
| Oxidation (e.g., to aldehyde) | May decrease reaction rate | The electron-withdrawing fluorine atoms destabilize the developing positive charge on the benzylic carbon in the transition state of hydride abstraction. |
| Nucleophilic Substitution (SN1-type) | May increase reaction rate | The inductive effect of fluorine can help stabilize the benzylic carbocation intermediate. |
| Nucleophilic Substitution (SN2-type) | May decrease reaction rate | The electron-withdrawing fluorine atoms can decrease the nucleophilicity of the hydroxyl group and potentially increase the steric hindrance around the reaction center. |
| Etherification (Williamson synthesis) | May increase the acidity of the hydroxyl proton | The inductive effect of fluorine can facilitate the deprotonation of the alcohol to form the more nucleophilic alkoxide. |
| Esterification (Fischer) | Minimal direct electronic effect on the key steps | The reaction is primarily dependent on the protonation of the carboxylic acid and nucleophilic attack by the alcohol. The electronic effect of the fluorine atoms on the nucleophilicity of the alcohol is likely to be a secondary factor. |
It is important to note that while these predictions are based on established electronic effects, the actual reactivity of this compound in specific reactions will also be influenced by steric factors, the nature of the reagents, and the reaction conditions. The interplay of the ortho-methoxy group with the adjacent fluorine atom can also lead to unique steric and electronic effects that may not be immediately obvious from simple inductive arguments. Detailed kinetic and mechanistic studies on the specific reactions of this compound are necessary to fully elucidate the nuanced role of its fluorine substituents.
Applications in Advanced Organic Synthesis
Strategies for Stereoselective Synthesis of Derivatives
The benzylic carbon of (3,4-Difluoro-2-methoxyphenyl)methanol is prochiral. This structural characteristic opens up the possibility for stereoselective synthesis of chiral derivatives. For example, asymmetric transformations involving the hydroxyl group could lead to enantiomerically enriched products.
Potential stereoselective strategies could include:
Enzymatic Resolution: Utilizing lipases for the kinetic resolution of the racemic alcohol through stereoselective acylation.
Asymmetric Catalysis: Employing chiral catalysts for reactions such as asymmetric transfer hydrogenation of the corresponding ketone (3,4-difluoro-2-methoxyacetophenone) to produce the chiral alcohol.
Despite these theoretical possibilities, the scientific literature does not extensively report on specific, developed strategies for the stereoselective synthesis of derivatives starting directly from this compound.
Cascade Reactions and Multi-component Reactions Involving the Compound
Cascade reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. The functional groups present in this compound—the nucleophilic hydroxyl group and the electronically modified aromatic ring—could potentially allow it to participate in such reactions. For instance, it could act as the alcohol component in a Passerini or Ugi MCR after oxidation to the corresponding aldehyde.
However, a thorough review of the current chemical literature indicates a lack of specific examples where this compound has been utilized as a reactant in cascade or multi-component reaction schemes. The development of such reactions involving this building block remains an area for future exploration.
Table of Compounds
Advanced Spectroscopic and Analytical Characterization of 3,4 Difluoro 2 Methoxyphenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. A combination of one-dimensional and two-dimensional NMR experiments would be employed to unequivocally assign the proton, carbon, and fluorine signals of (3,4-Difluoro-2-methoxyphenyl)methanol.
The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their immediate chemical environments. The spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the aliphatic protons of the hydroxymethyl group (-CH₂OH), the hydroxyl proton (-OH), and the methoxy (B1213986) group protons (-OCH₃).
The aromatic region would likely display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The chemical shifts of the two aromatic protons would be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group. The hydroxymethyl group would appear as a doublet, coupled to the hydroxyl proton, unless deuterium exchange is performed. The methoxy protons would typically present as a sharp singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic-H | 6.8 - 7.5 | Multiplet (m) | J(H-H), J(H-F) |
| -CH₂OH | ~4.7 | Doublet (d) | J(H-H) |
| -OH | Variable | Triplet (t) or Broad Singlet (br s) | J(H-H) |
Note: The predicted values are estimates and the actual experimental values may vary based on the solvent and other experimental conditions.
The ¹³C NMR spectrum is vital for confirming the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine and methoxy substituents, and the signals for the fluorinated carbons would appear as doublets or triplets due to carbon-fluorine (C-F) coupling. The signals for the hydroxymethyl carbon (-CH₂OH) and the methoxy carbon (-OCH₃) would be found in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| C-F | 140 - 160 | Doublet (d) or Doublet of Doublets (dd) | ¹J(C-F), ²J(C-F) |
| C-O (Aromatic) | 145 - 155 | Singlet (s) or Doublet (d) | ²J(C-F), ³J(C-F) |
| Aromatic C-H | 110 - 130 | Singlet (s) or Doublet (d) | J(C-F) |
| Aromatic C (quaternary) | 120 - 140 | Singlet (s) or Triplet (t) | J(C-F) |
| -CH₂OH | ~60 | Singlet (s) | N/A |
Note: The predicted values are estimates and the actual experimental values may vary based on the solvent and other experimental conditions.
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atoms in a molecule. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C3 and C4 positions. The chemical shifts and the fluorine-fluorine (F-F) coupling constant would provide definitive information about their electronic environment and spatial relationship. Furthermore, coupling to nearby protons would result in additional splitting of these signals.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the H-H coupling networks, helping to assign the protons on the aromatic ring and confirm the coupling between the -CH₂OH and -OH protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the positions of the substituents on the aromatic ring by showing correlations between the methoxy protons and the aromatic carbons, and between the hydroxymethyl protons and the aromatic ring.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of this compound (C₈H₈F₂O₂). The experimentally measured exact mass would be compared to the calculated theoretical mass, with a very small mass error (typically <5 ppm) confirming the molecular formula. Analysis of the isotopic pattern would further corroborate the elemental composition. Fragmentation analysis within the mass spectrometer would provide additional structural information by identifying characteristic fragment ions, such as the loss of the hydroxymethyl group or the methoxy group.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. In the context of this compound, GC-MS serves as a primary method for assessing its purity. The gas chromatography component separates volatile impurities from the main compound based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometry component then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and provides a mass spectrum that acts as a molecular fingerprint.
For this compound, a typical purity level is reported to be around 97% sigmaaldrich.com. In a GC-MS analysis, the chromatogram would ideally show a major peak corresponding to the title compound, with any minor peaks representing impurities. The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight (174.15 g/mol ). Further fragmentation analysis would likely reveal characteristic fragments resulting from the loss of a hydroxyl group (-OH), a methoxy group (-OCH3), or other structural moieties, which would help in confirming the compound's identity.
Expected GC-MS Fragmentation Data for this compound:
| Fragment | Proposed Structure | Expected m/z |
| [M]+ | C8H8F2O2 | 174 |
| [M-OH]+ | C8H7F2O | 157 |
| [M-CH3O]+ | C7H5F2O | 143 |
| [M-CH2OH]+ | C7H5F2O | 143 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of complex mixtures containing this compound, particularly for samples that are not suitable for GC-MS due to low volatility or thermal instability. LC separates the components of a mixture in a liquid phase, and the eluent is then introduced into the mass spectrometer for detection and identification.
In the analysis of a reaction mixture for the synthesis of this compound, LC-MS could be employed to monitor the consumption of starting materials and the formation of the product and any byproducts. The mass spectrometer, typically using soft ionization techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]+ at m/z 175.16 or the sodiated adduct [M+Na]+ at m/z 197.14. This allows for the unambiguous identification of the target compound in a complex matrix.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule.
Vibrational Assignment and Band Analysis
The IR and Raman spectra of this compound are expected to exhibit characteristic absorption and scattering bands corresponding to the vibrations of its specific functional groups. The presence of a hydroxyl (-OH), a methoxy (-OCH3), a hydroxymethyl (-CH2OH), and a substituted benzene ring gives rise to a unique vibrational fingerprint.
Predicted Vibrational Assignments for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Spectrum |
| O-H | Stretching | 3200-3600 (broad) | IR |
| C-H (aromatic) | Stretching | 3000-3100 | IR/Raman |
| C-H (aliphatic) | Stretching | 2850-3000 | IR/Raman |
| C=C (aromatic) | Stretching | 1450-1600 | IR/Raman |
| C-O (alcohol) | Stretching | 1000-1260 | IR |
| C-O (ether) | Stretching | 1000-1300 | IR |
| C-F | Stretching | 1000-1400 | IR |
Note: This table is based on established group frequencies and represents a theoretical prediction, as published experimental IR and Raman spectra for this specific compound were not found.
Theoretical-Experimental Spectral Correlation
A more precise assignment of the vibrational modes of this compound can be achieved by correlating experimentally obtained spectra with theoretical calculations. Computational methods, such as Density Functional Theory (DFT), are often used to calculate the vibrational frequencies of a molecule. The calculated frequencies are then compared with the experimental IR and Raman spectra. This correlation allows for a more confident assignment of complex vibrational modes, especially in the fingerprint region where many vibrations overlap. However, in the absence of published experimental spectra for this compound, a direct theoretical-experimental correlation cannot be performed at this time.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, such as the aromatic ring in this compound.
Electronic Transitions and Aromatic System Conjugation
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The electronic transitions typically observed for benzene derivatives are the π → π* transitions. The presence of substituents on the benzene ring, namely the two fluorine atoms, the methoxy group, and the hydroxymethyl group, will influence the position and intensity of these absorption bands. These substituents can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. The methoxy group, being an auxochrome, is expected to cause a bathochromic shift. The cumulative effect of all substituents will determine the final absorption profile.
Chromatographic Techniques for Purity and Isolation
Column Chromatography for PurificationWhile general principles of column chromatography for polar aromatic compounds are well-established, specific protocols for the purification of this compound, including the choice of adsorbent and eluent systems with corresponding retention factors (Rf), could not be found. Therefore, a data table outlining a purification scheme cannot be provided.
Due to the absence of specific research data for this compound in the requested areas, the generation of a scientifically accurate and detailed article according to the provided outline is not feasible at this time.
Computational Chemistry and Theoretical Investigations of 3,4 Difluoro 2 Methoxyphenyl Methanol
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. nih.gov This approach is based on the principle that the ground-state energy of a system is a unique functional of its electron density. mdpi.com DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets like 6-311++G(d,p), enable the accurate calculation of a wide range of molecular properties. researchgate.netopenaccesspub.org These calculations provide a theoretical framework for understanding the molecule's geometry, stability, and electronic characteristics.
The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For a flexible molecule like (3,4-Difluoro-2-methoxyphenyl)methanol, this involves not only optimizing bond lengths and angles but also performing a conformational analysis to identify the lowest energy conformers. researchgate.net
Below is a table of representative theoretical geometric parameters for the optimized structure of this compound, as would be determined by DFT calculations.
| Parameter | Bond/Angle | Theoretical Value |
| Bond Lengths | C-O (methoxy) | ~ 1.36 Å |
| C-O (hydroxyl) | ~ 1.43 Å | |
| C-F | ~ 1.35 Å | |
| C-C (aromatic) | ~ 1.39 - 1.41 Å | |
| Bond Angles | C-O-C (methoxy) | ~ 118° |
| C-C-O (hydroxyl) | ~ 112° | |
| F-C-C | ~ 119° |
Note: The values in this table are illustrative and represent typical results obtained from DFT/B3LYP calculations for similar aromatic compounds.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govmaterialsciencejournal.org
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO would be distributed across the aromatic system, influenced by the electron-withdrawing fluorine atoms.
The table below presents typical energy values for the frontier orbitals of an aromatic molecule like this compound, calculated using DFT.
| Parameter | Abbreviation | Illustrative Energy Value (eV) |
| Highest Occupied Molecular Orbital | EHOMO | -6.5 eV |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.2 eV |
| HOMO-LUMO Energy Gap | ΔE | 5.3 eV |
Note: These values are representative examples based on DFT calculations for substituted benzene (B151609) derivatives.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored based on the local electrostatic potential, where different colors represent different charge distributions. researchgate.net
Typically, color-coding is as follows:
Red: Indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack.
Blue: Indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack.
Green: Represents neutral or regions of very low potential. wolframcloud.com
For this compound, the MEP map would reveal the most negative potential (red/yellow) localized around the electronegative oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the fluorine atoms. nih.govpreprints.org These sites are the primary centers for electrophilic attack and hydrogen bond acceptance. The most positive potential (blue) would be found around the hydrogen atom of the hydroxyl group, making it the most likely site for nucleophilic attack and hydrogen bond donation. nih.gov
Predicting Reactivity and Reaction Pathways
Beyond static properties, computational chemistry can be used to explore the dynamic behavior of molecules, including their reactivity and the mechanisms of chemical reactions.
To understand a chemical reaction's mechanism and rate, it is necessary to study the potential energy surface that connects reactants to products. A critical point on this surface is the transition state, which represents the highest energy barrier along the reaction pathway. researchgate.net DFT calculations can be used to locate the geometry of this transition state and calculate its energy.
The difference in energy between the reactants and the transition state is the activation energy (Ea). researchgate.net A high activation energy indicates a slow reaction, while a low activation energy suggests a faster reaction. For (3,a4-Difluoro-2-methoxyphenyl)methanol, one could theoretically calculate the activation energy for reactions such as oxidation of the primary alcohol to an aldehyde or ether formation.
The following table provides hypothetical data for a reaction involving this compound.
| Reaction Parameter | Symbol | Illustrative Value (kJ/mol) |
| Energy of Reactants | EReactants | 0 (Reference) |
| Energy of Transition State | ETS | +85 |
| Energy of Products | EProducts | -120 |
| Activation Energy | Ea | +85 |
Note: These values are illustrative for a generic oxidation reaction and serve to demonstrate the type of data generated from transition state calculations.
Conceptual DFT provides a framework for quantifying global and local reactivity through a set of chemical descriptors derived from the electron density. mdpi.com These indices offer a quantitative measure of a molecule's reactivity without the need to simulate a full reaction pathway. Key global reactivity indices are calculated from the energies of the HOMO and LUMO. nih.gov
Chemical Potential (μ): Measures the escaping tendency of an electron from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. mdpi.com
These indices provide a powerful tool for comparing the reactivity of different molecules in a semi-quantitative manner.
| Conceptual DFT Descriptor | Formula | Illustrative Value |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) | 5.30 eV |
| Global Softness (S) | 1 / η | 0.189 eV-1 |
| Electrophilicity Index (ω) | μ2 / (2η) | 1.39 eV |
Note: The values are calculated using the illustrative HOMO and LUMO energies from table 6.1.2.
Solvation Effects on Molecular Structure and Reactivity
The surrounding solvent environment can significantly influence the structure and reactivity of a molecule. For this compound, computational studies would likely employ both implicit and explicit solvation models to understand these effects.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), would treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable information on how the solvent's polarity affects the molecule's conformational preferences and the energetics of potential reaction pathways. For instance, the relative stability of different rotamers of the hydroxymethyl and methoxy groups might change in solvents of varying polarity.
A hypothetical data table summarizing the results of such a study is presented below.
| Solvent (Model) | Dipole Moment (Debye) | H-Bond Distance (Å) (O-H···Solvent) | Relative Energy (kcal/mol) |
| Gas Phase (None) | 2.5 | N/A | 0.00 |
| Water (PCM) | 3.1 | N/A | -5.2 |
| Methanol (B129727) (PCM) | 2.9 | N/A | -4.8 |
| Water (Explicit) | 3.3 | 1.85 | -5.5 |
| Methanol (Explicit) | 3.0 | 1.90 | -5.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time and understanding its intermolecular interactions. An MD simulation of this compound would involve calculating the forces between atoms and using these forces to predict their motion.
By running simulations for nanoseconds or even microseconds, researchers can observe the various conformations the molecule adopts. This is particularly important for understanding the flexibility of the hydroxymethyl and methoxy groups and how their orientations are influenced by the fluorine substituents on the phenyl ring. Analysis of the simulation trajectory can identify the most stable conformations and the energy barriers between them.
Furthermore, MD simulations can be used to study intermolecular interactions in a condensed phase. By simulating a system containing multiple molecules of this compound, one could investigate how they pack together and the nature of the non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions, and π-π stacking) that govern their aggregation.
A summary of potential findings from an MD simulation is shown in the hypothetical table below.
| Simulation Parameter | Value | Description |
| Simulation Time | 100 ns | The total time the molecular motion was simulated. |
| Predominant Conformer | Gauche | The most frequently observed arrangement of the hydroxymethyl and methoxy groups. |
| Average H-Bond Lifetime | 2.5 ps | The average duration of a hydrogen bond between two molecules. |
| Radial Distribution Function (g(r)) Peak (O···O) | 2.8 Å | The most probable distance between the oxygen atoms of the hydroxyl groups of two neighboring molecules. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Computational Spectroscopic Prediction and Validation
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, Density Functional Theory (DFT) is a common method used for this purpose.
DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be assigned to the peaks observed in an experimental spectrum. This allows for a detailed understanding of the molecule's vibrational properties.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using computational methods. By predicting the 1H, 13C, and 19F NMR spectra, researchers can aid in the interpretation of experimental data and confirm the structure of the molecule. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, providing valuable information about the effects of the fluorine and methoxy substituents.
A hypothetical comparison of calculated and experimental spectroscopic data is presented below.
| Spectroscopic Data | Calculated Value | Experimental Value |
| IR Frequency (O-H stretch) | 3650 cm-1 | 3630 cm-1 |
| 1H NMR Chemical Shift (CH2OH) | 4.6 ppm | 4.5 ppm |
| 13C NMR Chemical Shift (C-OH) | 62.1 ppm | 61.8 ppm |
| 19F NMR Chemical Shift (C3-F) | -140.2 ppm | -140.5 ppm |
Note: The data in this table is hypothetical and for illustrative purposes only.
Future Research Directions in 3,4 Difluoro 2 Methoxyphenyl Methanol Chemistry
Development of Novel Asymmetric Synthetic Routes
The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For (3,4-Difluoro-2-methoxyphenyl)methanol, the development of novel asymmetric synthetic routes to access its chiral forms is a significant area of future research. The primary approach towards this goal is the asymmetric reduction of the corresponding prochiral ketone, (3,4-difluoro-2-methoxyphenyl)(oxo)methanone.
Several catalytic systems have shown promise for the asymmetric reduction of similar ketones and could be adapted for this specific transformation. nih.govnih.gov These methods often employ chiral catalysts to achieve high enantioselectivity. The resulting chiral benzyl (B1604629) alcohol is a valuable building block for the synthesis of biologically active compounds and chiral ligands. nih.govnih.gov
Future research will likely focus on the design and application of new chiral catalysts, including transition metal complexes and organocatalysts, to achieve higher yields and enantiomeric excesses. Biocatalytic methods, utilizing enzymes such as alcohol dehydrogenases (ADHs), also present an environmentally friendly and highly selective alternative for the synthesis of chiral 2-halo-1-arylethanols and could be explored for the asymmetric reduction of the corresponding ketone to this compound. nih.gov
Table 1: Potential Asymmetric Synthetic Routes to Chiral this compound
| Catalytic System | Description | Potential Advantages |
| Transition Metal Catalysis | Utilizes chiral ligands in complex with metals like Ruthenium or Rhodium to catalyze the hydrogenation of ketones. nih.gov | High turnover numbers, broad substrate scope, and high enantioselectivity. |
| Organocatalysis | Employs small chiral organic molecules, such as chiral phosphoric acids or amines, to catalyze the reduction. | Metal-free, often milder reaction conditions, and high enantioselectivity. ims.ac.jp |
| Biocatalysis | Involves the use of enzymes, like alcohol dehydrogenases (ADHs), to perform the stereoselective reduction of the ketone. nih.gov | High enantioselectivity, mild reaction conditions (aqueous media, room temperature), and environmentally benign. |
Exploration of Photochemical and Electrochemical Transformations
Recent advancements in synthetic organic chemistry have highlighted the potential of photochemical and electrochemical methods to enable novel transformations under mild conditions. beilstein-journals.org For this compound and its precursors, these techniques offer exciting avenues for future research.
Photochemical transformations , particularly those involving photoredox catalysis, could be employed for the direct C-H fluorination of related precursors, providing a late-stage functionalization strategy. chemrxiv.orgresearchgate.net The benzylic C-H bonds in derivatives of this compound could also be targeted for functionalization through photochemical means. beilstein-journals.org Furthermore, photochemical oxidation of the benzylic alcohol to the corresponding aldehyde offers a green and selective alternative to traditional oxidation methods. chemrxiv.orgbeilstein-journals.org
Electrochemical synthesis represents another promising frontier. beilstein-journals.org Electrochemical oxidation of the benzylic C-H bonds of a suitable precursor could provide a direct route to this compound. This method avoids the use of harsh chemical oxidants and allows for precise control over the reaction conditions. The electrochemical approach is also amenable to scale-up, which is a significant advantage for industrial applications.
Table 2: Emerging Synthetic Methodologies for this compound Chemistry
| Methodology | Potential Application | Key Advantages |
| Photoredox Catalysis | Late-stage C-H fluorination of precursors; Benzylic C-H functionalization. beilstein-journals.orgchemrxiv.org | Mild reaction conditions, high functional group tolerance, generation of reactive radical intermediates under visible light. |
| Photochemical Oxidation | Selective oxidation of the benzylic alcohol to the corresponding aldehyde. | Use of light as a traceless reagent, often employing air or oxygen as the terminal oxidant, environmentally friendly. |
| Electrochemical Synthesis | Direct oxidation of benzylic C-H bonds to form the alcohol. | Avoids stoichiometric chemical oxidants, high selectivity, precise control of reactivity through applied potential, scalability. |
Integration into Flow Chemistry Systems for Scalable Production
The transition from batch to continuous flow manufacturing is a significant trend in the pharmaceutical and fine chemical industries, offering improved safety, efficiency, and scalability. nih.govflinders.edu.au The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry systems. vapourtec.combeilstein-journals.org
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions involving hazardous reagents or highly reactive intermediates. nih.gov For instance, fluorination reactions, which often employ corrosive and toxic reagents, can be performed more safely in a closed-loop flow system. vapourtec.combeilstein-journals.org
The enhanced heat and mass transfer in microreactors can lead to higher yields and selectivities compared to batch processes. beilstein-journals.orgmit.edu Furthermore, the modular nature of flow systems facilitates multi-step syntheses by allowing for the direct coupling of sequential reaction and purification steps, thereby reducing manual handling and processing time. flinders.edu.au Future research will focus on developing robust and efficient continuous flow processes for the synthesis of this compound, enabling its production on a larger scale for various applications. allfordrugs.comresearchgate.net
Design of Next-Generation Fluorinated Building Blocks
This compound itself serves as a valuable building block for the synthesis of more complex fluorinated molecules. bldpharm.com Its unique substitution pattern, featuring two fluorine atoms and a methoxy (B1213986) group on the aromatic ring, along with the reactive benzylic alcohol functionality, makes it an attractive starting material for the design of next-generation fluorinated scaffolds. core.ac.ukresearchgate.net
Future research in this area will involve the chemical modification of the hydroxyl group and further functionalization of the aromatic ring to create a diverse library of novel compounds. These new building blocks can then be incorporated into drug discovery programs or used in the development of advanced materials. nih.govnih.gov
The introduction of fluorine atoms can significantly impact the physicochemical and biological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. longdom.org By leveraging the unique properties of the difluoromethoxy-substituted phenyl ring, researchers can design molecules with tailored characteristics for specific applications in medicine and materials science. cuny.edu
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique electronic properties imparted by fluorine atoms make organofluorine compounds highly valuable in materials science. nih.govnumberanalytics.com The field of fluorinated materials is rapidly expanding, with applications in electronics, optoelectronics, and polymer science. rsc.orgresearchgate.net this compound and its derivatives represent a promising platform for interdisciplinary research at the interface of organic chemistry and materials science.
The difluoromethoxy-substituted aromatic core can be incorporated into the structure of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to improved device performance. rsc.org
Furthermore, this compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. researchgate.netrsc.orgresearchgate.net These polymers may exhibit desirable properties such as high thermal stability, chemical resistance, low surface energy, and unique optical properties, making them suitable for a wide range of applications, including advanced coatings, membranes, and optical films. nih.govnih.govpageplace.de Future collaborative research between organic chemists and materials scientists will be crucial to fully realize the potential of this compound in the development of next-generation functional materials. nih.gov
Q & A
Q. What are the common synthetic routes for preparing (3,4-Difluoro-2-methoxyphenyl)methanol, and what are the critical reaction parameters to control?
Methodological Answer: The synthesis typically involves two key steps: (1) regioselective difluorination of a methoxyphenyl precursor and (2) reduction of a carbonyl group to the alcohol.
- Step 1: Difluorination can be achieved using reagents like sodium 2-chloro-2,2-difluoroacetate () under basic conditions (e.g., cesium carbonate in DMF). Gas evolution during this step necessitates proper venting and pressure control (e.g., an oil bubbler) .
- Step 2: Reduction of a ketone intermediate (e.g., (3,4-Difluoro-2-methoxybenzoyl) derivative) using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) (analogous to methods in ). Temperature control (<50°C) and inert atmosphere (N₂/Ar) are critical to avoid side reactions.
- Key Parameters: Monitor reaction progress via TLC or HPLC (), and ensure anhydrous conditions to prevent hydrolysis of intermediates.
Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?
Methodological Answer:
- Chromatographic Purification: Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC (). Optimize mobile phase composition based on the compound’s logP (~2.5 predicted for similar difluorinated alcohols).
- Spectroscopic Validation: Confirm structure via H/C NMR (compare with NIST data in ), FT-IR (O-H stretch ~3200-3400 cm⁻¹), and high-resolution mass spectrometry (HRMS) ().
- Purity Assessment: Quantify impurities using GC-FID or HPLC-UV (>98% purity threshold for research-grade material) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Analysis: Conduct a risk assessment per ACS guidelines (), focusing on flammability (alcohol group) and potential skin/eye irritation.
- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions ().
- Waste Management: Segregate halogenated waste (due to fluorine content) and dispose via certified hazardous waste facilities .
Advanced Research Questions
Q. What strategies can be employed to address challenges in regioselective difluorination during the synthesis of this compound?
Methodological Answer:
- Protecting Groups: Temporarily protect the hydroxyl group (e.g., as a silyl ether) to direct fluorination to the 3,4-positions ().
- Electrophilic Fluorination: Use Selectfluor® or XeF₂ to achieve controlled difluorination, monitored by F NMR for real-time analysis.
- Computational Guidance: Apply DFT calculations (e.g., Gaussian 16) to predict reaction pathways and transition states (). Optimize solvent polarity (DMF or acetonitrile) to stabilize intermediates .
Q. How can computational chemistry methods be utilized to predict the reactivity or stability of this compound in various reaction environments?
Methodological Answer:
- Reactivity Prediction: Use quantum mechanical software (e.g., ORCA) to calculate Fukui indices for nucleophilic/electrophilic sites.
- Solvent Effects: Simulate solvation free energies (COSMO-RS) to optimize reaction media (e.g., ethanol vs. THF).
- Degradation Pathways: Perform accelerated stability studies (40°C/75% RH) and correlate with molecular dynamics (MD) simulations to predict hydrolytic or oxidative degradation () .
Q. When encountering contradictory spectroscopic data (e.g., NMR or MS) for this compound, what systematic approach should researchers take to resolve these discrepancies?
Methodological Answer:
- Cross-Validation: Compare experimental H NMR shifts with NIST reference data () and PubChem entries ().
- Advanced Techniques: Acquire 2D NMR (HSQC, HMBC) to resolve overlapping signals. Use X-ray crystallography for unambiguous structural confirmation.
- Contamination Check: Perform GC-MS to detect volatile impurities (e.g., residual solvents or byproducts) ().
- Collaborative Analysis: Share raw data with open-access platforms (e.g., NMRShiftDB) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
